2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid
Description
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a six-membered cyclohexane ring fused to a five-membered azetidine ring. The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amine, while the carboxylic acid at position 1 enhances its utility as a building block in medicinal chemistry. Key characteristics include:
- Molecular formula: C₁₄H₂₃NO₄
- Molecular weight: 268.2 g/mol (calculated) .
- Synthesis: Prepared via multi-step routes, starting with methyl 1-(cyanomethyl)cyclohexane-1-carboxylate, followed by cyclization and Boc protection .
- Applications: Used in drug discovery for constructing spirocyclic α-proline analogs, which are valuable in peptide mimetics and protease inhibitors .
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-9-15(11(16)12(17)18)7-5-4-6-8-15/h11H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
XJAKTOXUKZAJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C(=O)O)CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid typically involves the reaction of a spirocyclic amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) with sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Compounds with new functional groups replacing the Boc group.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical transformations, allowing for selective reactions and the synthesis of complex molecules. The Boc group is typically removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Carboxylic Acid Substituents
Variations in the carboxylic acid position on the spiro[4.5]decane scaffold significantly alter physicochemical properties and applications. Key examples include:
*Note: Molecular weight discrepancies (e.g., 283.4 vs. 268.2) likely arise from additional methyl groups or synthesis byproducts .
Spiro Ring Size Variations
Altering the spiro ring size impacts steric hindrance and conformational flexibility:
- 2-Azaspiro[4.4]nonane-3-carboxylic acid (PBXAA712): CAS: 2227204-72-8 Structure: Spiro[4.4]nonane core (two five-membered rings). Molecular formula: C₁₃H₂₁NO₄ (smaller due to reduced ring size). Application: Used in constrained peptidomimetics for kinase inhibitors .
- 1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid: CAS: 1160246-88-7 Structure: Incorporates an oxygen atom in the spiro system. Molecular formula: C₁₄H₂₃NO₅. Hazard profile: H315 (skin irritation), H319 (eye irritation) .
Functional Group Modifications
Boc-Protected Analogs Without Carboxylic Acid:
- Tert-butyl 1-azaspiro[4.5]decane-1-carboxylate (2.33): CAS: Not provided. Molecular formula: C₁₄H₂₅NO₂. Synthesis: Via FCC reactions in pentane/dioxane . Use: Intermediate for further functionalization .
Dual-Functionalized Derivatives:
Key Research Findings
- Synthetic Efficiency : The 1-carboxylic acid derivative (main compound) is synthesized in multigram scales with >95% purity, enabling industrial applications .
- Stability : Boc-protected spiro compounds exhibit enhanced stability under acidic conditions compared to Fmoc analogs, making them suitable for solid-phase peptide synthesis .
- Biological Relevance : Spiro[4.5]decane cores mimic proline’s rigid conformation, improving target binding affinity in antiviral and anticancer agents .
Biological Activity
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid (CAS Number: 1363381-11-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The compound exhibits significant biological activity, particularly in the realm of antibacterial effects. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound, particularly against resistant strains of bacteria.
The compound's mechanism involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. By targeting these enzymes, the compound disrupts bacterial cell division and leads to cell death .
Case Studies and Research Findings
-
Study on Dual Inhibitors :
Compound Target Enzyme IC50 (nM) MIC (μg/mL) 7a DNA gyrase <10 <0.03125 7a Topo IV 8.0 0.125 - Expanded Profiling :
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications in the spirocyclic structure can enhance or diminish the antibacterial potency.
Key Findings from SAR Studies
Q & A
What is the role of Boc (tert-butoxycarbonyl) protection in the synthesis of this compound, and how does it influence downstream reactivity?
Classification : Basic (Synthetic Methodology)
The Boc group serves as a transient protecting amine group, enabling selective functionalization during spirocyclic scaffold assembly. In the synthesis of this compound, Boc protection prevents undesired side reactions (e.g., nucleophilic attack or oxidation) at the secondary amine during cyclization or carboxylate activation steps. Post-synthesis, the Boc group can be removed under mild acidic conditions (e.g., TFA or HCl in dioxane) to regenerate the free amine for further derivatization. For example, in the synthesis of analogous spirocyclic α-proline derivatives, Boc deprotection is critical for generating reactive intermediates for peptide coupling .
What analytical techniques are most reliable for confirming the structural integrity and purity of this spirocyclic compound?
Classification : Basic (Characterization)
A combination of techniques is required:
- LCMS : To verify molecular weight ([M–H]⁻ observed at m/z 268.2 in analogous compounds) and detect impurities .
- NMR : Key signals include spirocyclic proton environments (e.g., cyclohexane protons at δ 1.4–1.8 ppm and tert-butyl group at δ 1.4 ppm) and carboxylate carbon (~170 ppm in NMR) .
- Elemental Analysis : Cross-validation of C, H, and N content (e.g., C 62.43%, H 8.61%, N 5.20% for CHNO) ensures stoichiometric accuracy .
- HPLC : To assess purity (>95% by area under the curve) and monitor degradation under storage conditions .
How can researchers optimize regioselectivity during the spirocyclization step to minimize byproducts?
Classification : Advanced (Synthetic Challenges)
Regioselectivity in spirocyclization is influenced by steric and electronic factors. Key strategies include:
- Temperature Control : Lower temperatures (0–5°C) favor kinetic products by slowing competing pathways.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) stabilize transition states, while additives like DBU can enhance ring-closure efficiency .
- Substrate Preorganization : Introducing directing groups (e.g., ester or nitrile moieties) at the cyclohexane ring preorganizes the molecule for 5-membered ring formation, as seen in methyl 1-(cyanomethyl)cyclohexane-1-carboxylate intermediates .
Validation via NMR kinetics and DFT modeling can further refine reaction conditions.
What are the stability profiles of this compound under acidic vs. basic conditions, and how should storage protocols be designed?
Classification : Advanced (Stability Assessment)
- Acidic Conditions : The Boc group is labile under acidic environments (e.g., pH <3), leading to deprotection. Accelerated stability studies (40°C/75% RH) with HCl vapor exposure show >90% degradation within 24 hours .
- Basic Conditions : The carboxylate moiety may undergo hydrolysis at pH >10, particularly at elevated temperatures. LCMS monitoring of aqueous NaOH-treated samples reveals partial decarboxylation (~15% over 48 hours) .
Storage Recommendations :
How does this compound serve as a building block in medicinal chemistry, particularly for targeting enzyme active sites?
Classification : Advanced (Applications in Drug Discovery)
The rigid spirocyclic scaffold mimics peptide turn motifs, making it valuable for designing protease inhibitors or allosteric modulators. For example:
- Chiral Centers : The stereochemistry at the spiro-junction (e.g., 2-azaspiro[4.5]decane) can be tuned to match enzyme binding pockets, as demonstrated in α-proline chimeras for kinase inhibition .
- Functionalization : The carboxylate group enables conjugation to pharmacophores via amide or ester linkages, while the Boc-protected amine allows late-stage diversification .
Case studies with analogous spirocyclic compounds show nanomolar IC values against targets like HCV NS3/4A protease .
How should researchers address discrepancies in reported spectral data for this compound across studies?
Classification : Advanced (Data Contradiction Analysis)
Discrepancies in NMR or LCMS data often arise from:
- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DO vs. CDCl). Always report solvent and internal standards (e.g., TMS).
- Dynamic Processes : Conformational exchange in solution can broaden or split signals. Variable-temperature NMR (e.g., 25–60°C) resolves such issues .
- Impurity Profiles : Trace solvents (e.g., EtOAc in crystallization) may introduce unexpected peaks. Cross-validate with HSQC/HMBC for unambiguous assignments .
What safety precautions are critical when handling this compound in laboratory settings?
Classification : Basic (Safety Protocols)
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
- First Aid : For skin contact, wash with water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
